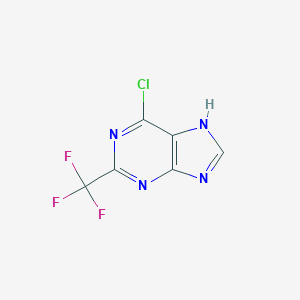

6-chloro-2-(trifluoromethyl)-9H-Purine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXWPMEDWAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421812 | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-63-6 | |

| Record name | 1998-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Trifluoromethyl 9h Purine

Strategies for Core Synthesis

The synthesis of 6-chloro-2-(trifluoromethyl)-9H-purine and related scaffolds can be broadly approached through two distinct strategies: the assembly of the purine (B94841) ring from precursors already bearing the trifluoromethyl group, or the introduction of the trifluoromethyl group onto a pre-formed purine nucleobase.

Precursor Chemistry for Trifluoromethylated Purine Scaffolds

One of the foundational strategies for the synthesis of trifluoromethylated purines involves the de novo construction of the purine ring system from acyclic or heterocyclic precursors that already contain the trifluoromethyl group. acs.org This approach offers the advantage of unequivocally positioning the trifluoromethyl substituent at the desired location on the purine core.

A common method involves the condensation of a trifluoromethylated imidazole (B134444) or pyrimidine (B1678525) derivative. For instance, a suitably substituted 4,5-diaminopyrimidine (B145471) bearing a trifluoromethyl group at the 2-position can be cyclized with a one-carbon synthon, such as formic acid or its derivatives, to furnish the desired 2-(trifluoromethyl)purine skeleton. Subsequent chlorination at the 6-position, often using reagents like phosphorus oxychloride, yields the target compound, this compound.

Alternatively, the synthesis can commence from a trifluoromethylated imidazole precursor. A 4-amino-5-carboxamidoimidazole with a trifluoromethyl group at the 2-position can undergo ring closure to form the pyrimidine portion of the purine ring. This method provides another regioselective route to the 2-(trifluoromethyl)purine scaffold. The choice of precursors is critical and often dictated by the availability of the starting materials and the desired substitution pattern on the final purine product.

Trifluoromethylation Approaches for Purine Nucleobases

In contrast to the de novo synthesis, late-stage trifluoromethylation of a pre-existing purine ring system has emerged as a powerful and versatile strategy. This approach allows for the modification of readily available purine derivatives, offering a more convergent synthetic route.

The direct trifluoromethylation of purine nucleobases often proceeds through radical-mediated pathways. acs.org A variety of reagents and conditions have been developed to generate the trifluoromethyl radical (•CF₃), which can then attack the electron-rich purine ring.

One notable method utilizes sodium triflinate (CF₃SO₂Na), also known as the Langlois reagent, as a precursor to the trifluoromethyl radical. acs.org In the presence of an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH), CF₃SO₂Na generates •CF₃ radicals that can effectively trifluoromethylate purine derivatives under relatively mild conditions. acs.org

Another prominent reagent is the zinc bis(trifluoromethanesulfinate) complex, (CF₃SO₂)₂Zn, developed by the Baran group. acs.org This reagent has proven to be a versatile and efficient source of trifluoromethyl radicals for the C-H trifluoromethylation of a wide range of heterocycles, including purines. acs.org The reaction is typically initiated by an oxidant, leading to the formation of the reactive •CF₃ species.

The table below summarizes key reagents used in the radical trifluoromethylation of purines.

| Reagent | Radical Precursor | Typical Oxidant |

| Sodium triflinate | CF₃SO₂Na | tert-butyl hydroperoxide (t-BuOOH) |

| Zinc bis(trifluoromethanesulfinate) | (CF₃SO₂)₂Zn | tert-butyl hydroperoxide (t-BuOOH) |

The regioselectivity of the direct trifluoromethylation of purine nucleobases is a critical aspect, with the C2 and C8 positions being the most susceptible to attack by the electrophilic trifluoromethyl radical. The outcome of the reaction is often influenced by the electronic properties of the purine substrate and the specific reaction conditions employed.

For many purine derivatives, the C8 position is the most electron-rich and, therefore, the preferred site of trifluoromethylation. However, the selectivity can be modulated by the presence of substituents on the purine ring. For instance, the introduction of an amino group at the C6 position can direct trifluoromethylation to the C2 position.

In some cases, a mixture of C2 and C8 trifluoromethylated products is obtained, and in certain instances, di-trifluoromethylation at both positions can occur. The separation of these regioisomers can be challenging, necessitating careful chromatographic purification. The ability to control the selectivity of trifluoromethylation is an area of ongoing research, with the development of new reagents and methodologies aimed at achieving site-specific functionalization of the purine core.

Derivatization and Functionalization at the Purine Nucleus

The this compound scaffold is a valuable platform for further chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological applications. The reactivity of the chlorine atom at the C6 position allows for nucleophilic substitution, while the nitrogen atoms of the purine ring can be functionalized through various reactions.

Alkylation and Arylation at the N9 Position

The alkylation and arylation of the N9 position of the purine ring are common and crucial transformations in the synthesis of nucleoside analogues and other purine derivatives. The regioselectivity of this reaction is often a key challenge, as alkylation can also occur at other nitrogen atoms, particularly N7.

In the case of this compound, N9-alkylation can be achieved by reacting the purine with an appropriate alkyl halide in the presence of a base. The choice of base and solvent can significantly influence the N9/N7 selectivity. Common bases used for this transformation include potassium carbonate, sodium hydride, and cesium carbonate.

N9-arylation can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, or through palladium-catalyzed Buchwald-Hartwig amination. These methods allow for the introduction of a wide variety of aryl and heteroaryl groups at the N9 position, providing access to a diverse chemical space.

The table below provides examples of conditions used for the N9-functionalization of purines.

| Reaction Type | Reagents | Conditions |

| N9-Alkylation | Alkyl halide, K₂CO₃ | DMF, heat |

| N9-Alkylation | Alkyl halide, NaH | THF, rt |

| N9-Arylation | Aryl halide, CuI, base | High temperature |

| N9-Arylation | Aryl halide, Pd catalyst, ligand, base | Inert atmosphere, heat |

Modifications at the C6 Position

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is extensively utilized to introduce a wide variety of functional groups, significantly expanding the chemical diversity of the purine core.

The C6-chloro group can be readily displaced by a range of nitrogen, oxygen, and sulfur nucleophiles. nih.gov This reaction is a cornerstone in the synthesis of many biologically active purine derivatives. The efficiency and mechanism of this displacement can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For example, an efficient protocol for the amination of 6-chloropurine (B14466) derivatives has been developed using microwave irradiation, which can accelerate the nucleophilic aromatic substitution process. researchgate.net

A frequent modification involves the introduction of amine substituents at the C6 position. This is typically achieved by reacting the 6-chloropurine precursor with primary or secondary amines. For example, this compound derivatives can be converted to their corresponding 6-(dimethylamino) analogues by treatment with dimethylamine (B145610). nih.gov Similarly, reacting 6-chloropurine with morpholine (B109124) leads to the formation of 6-morpholinopurine derivatives. nih.gov

Heterocyclic substituents can also be installed at the C6 position. The synthesis of 6-(azolyl)purine derivatives has been reported, demonstrating the versatility of the C6 position for creating complex structures with potentially unique biological properties. researchgate.netacs.orgnih.gov

Table 2: C6 Position Modifications

| Starting Material | Reagent/Nucleophile | Product Type | Reference |

|---|---|---|---|

| 6-chloro-2-(trifluoromethyl)-9-(benzyl)purine | Dimethylamine | 6-Aminopurine derivative | nih.gov |

| 6-chloropurine derivative | Morpholine | 6-Morpholinopurine derivative | nih.gov |

| 6-chloropurine | Various Amines | 6-Substituted aminopurines | researchgate.net |

| 6-chloropurine | Protected Ribofuranose | Nucleoside Analogue | nih.gov |

6-chloropurines are invaluable precursors for the synthesis of nucleoside analogues, compounds where a sugar moiety is attached to the purine base, typically at the N9 position. nih.gov The synthesis of these analogues can be achieved through various methods, including the Mitsunobu reaction, which couples an alcohol (the sugar component) with the purine base. nih.gov Alternatively, enzymatic synthesis using purine nucleoside phosphorylases offers a biocatalytic route to produce purine nucleoside analogues. mdpi.com

Once the nucleoside structure is formed, the C6-chloro group can be further modified. For example, 2-amino-6-chloropurine (B14584) nucleosides can be synthesized and subsequently converted into other derivatives. researchgate.net This strategy allows for the late-stage functionalization of the purine base after the sensitive glycosidic bond has been established. nih.gov

Substitutions and Derivatizations at the C2 Position

The synthesis of 2-CF₃-purine ribonucleosides is a key derivatization strategy. nih.govnih.gov In the case of adenosine (B11128) analogues, the selectivity of trifluoromethylation can be directed to the C2 or C8 position, or both, depending on the choice of protecting groups on the ribose sugar and the purine base. acs.orgacs.org This allows for the creation of a diverse set of CF₃-modified nucleosides. Once the 2-(trifluoromethyl)purine base is formed, it can be coupled with a protected ribose or deoxyribose sugar to yield the corresponding nucleoside, a critical precursor for many biologically active compounds.

The electronic impact of the C2-CF₃ substituent significantly influences the reactivity of the entire purine ring, affecting properties such as the acidity of the N-H protons and the susceptibility of other positions, like C6 and C8, to nucleophilic attack. acs.org

| Approach | Description | Key Intermediates | Typical Products | Reference |

|---|---|---|---|---|

| Direct Trifluoromethylation | Introduction of a CF₃ group onto a pre-existing purine nucleoside using radical-generating conditions. Selectivity (C2 vs. C8) is controlled by protecting groups. | Protected adenosine or guanosine | 2-CF₃-adenosine, 8-CF₃-guanosine, 2,8-diCF₃-adenosine | acs.orgacs.org |

| Glycosylation | Coupling of the this compound base with a protected sugar derivative (e.g., ribofuranosyl acetate) to form a nucleoside. | This compound, protected ribose | Protected 6-chloro-2-(trifluoromethyl)purine ribonucleoside | nih.gov |

Multifunctional Purine Derivative Synthesis

The this compound molecule is an excellent scaffold for the synthesis of multifunctional derivatives due to its distinct reactive sites: the acidic proton at N9, the electrophilic carbon at C6, and to a lesser extent, the C8 position. A common strategy involves a sequential modification of these sites.

A notable example is the synthesis of a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. nih.gov This process demonstrates a programmed approach to functionalization:

N9-Alkylation: The synthesis begins with the alkylation of the N9 position of this compound using a substituted benzyl (B1604629) halide. This reaction proceeds under basic conditions, where a base deprotonates the imidazole nitrogen, facilitating its nucleophilic attack on the benzyl halide.

C6-Substitution: Following N9-alkylation, the chloro group at the C6 position is displaced by a nucleophile. In this specific synthesis, dimethylamine is used to introduce a dimethylamino group, yielding the final multifunctional product. nih.gov

This sequential methodology allows for the introduction of diverse functionalities at both the N9 and C6 positions, enabling the creation of large libraries of compounds from a single starting material. The reactivity of the C6-chloro group makes it amenable to substitution by a wide range of nucleophiles, including other amines, thiols, and alkoxides.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. N9-Alkylation | This compound | Substituted benzyl halide, Base (e.g., K₂CO₃) | 9-(Substituted benzyl)-6-chloro-2-(trifluoromethyl)-9H-purine | nih.gov |

| 2. C6-Amination | 9-(Substituted benzyl)-6-chloro-2-(trifluoromethyl)-9H-purine | Dimethylamine | 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine | nih.gov |

Advanced Synthetic Techniques in Purine Chemistry

Modern synthetic organic chemistry offers powerful tools for the modification of heterocyclic compounds like purines. These techniques enable the formation of complex architectures that would be difficult to achieve through classical methods.

Metal-Mediated Coupling Reactions

While the C2 position of the target compound is already perfluoroalkylated, the C6-chloro substituent is a prime handle for transition metal-catalyzed cross-coupling reactions. mdpi.comwiley.com These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the 6-chloropurine core with various aryl- or vinyl-boronic acids. researchgate.netacs.org This method provides a straightforward route to 6-aryl- and 6-alkenylpurine derivatives, which are important classes of biologically active molecules.

Negishi Coupling: An efficient, ligand-free, nickel-catalyzed Negishi cross-coupling has been developed for the reaction of 6-chloropurines with organozinc halides. nih.gov This method allows for the synthesis of 6-alkyl or 6-aryl purines in good to excellent yields at room temperature.

Copper-Mediated Reactions: Copper(I) iodide (CuI) is a versatile catalyst in purine chemistry. For instance, a CuI-mediated reaction with sodium trifluoroacetate (B77799) (CF₃COONa) has been used to synthesize 6-trifluoromethylpurine derivatives, showcasing copper's role in installing fluorinated groups. researchgate.net

These metal-catalyzed methods are characterized by their high efficiency, functional group tolerance, and the ability to form bonds that are otherwise challenging to construct.

Phosphorimidazolide Chemistry for Oligophosphate Synthesis

Phosphorimidazolide chemistry is a powerful technique for the synthesis of nucleoside oligophosphates, which are crucial analogues of ATP and GTP. royalsocietypublishing.org The synthesis of trifluoromethylated purine nucleotides follows a multi-step pathway that culminates in this key activation step. nih.govacs.orgacs.org

The general synthetic sequence is as follows:

Nucleoside Synthesis: A 2-(trifluoromethyl)purine nucleoside is first synthesized as described in section 2.2.3.

Monophosphorylation: The 5'-hydroxyl group of the nucleoside is phosphorylated to yield the corresponding nucleoside 5'-monophosphate.

Phosphorimidazolide Activation: The nucleoside 5'-monophosphate is then activated by reacting it with imidazole (e.g., using carbonyldiimidazole). This reaction forms a highly reactive phosphorimidazolide intermediate (NuMP-Im).

Oligophosphate Synthesis: This activated intermediate can then be coupled with inorganic pyrophosphate to yield a nucleoside triphosphate (NuTP) or with another nucleoside mono- or diphosphate (B83284) to create dinucleoside oligophosphates. acs.orgacs.org

This methodology provides efficient access to a variety of trifluoromethylated nucleoside di- and triphosphates, which are invaluable tools for studying enzymatic processes and as potential therapeutic agents. acs.org

Click Chemistry Approaches for Triazole-Fused Purine Analogues

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for creating complex molecular architectures. nih.govresearchgate.net This reaction is used to covalently link molecules by forming a stable 1,2,3-triazole ring.

To apply this to the this compound scaffold, the purine must first be functionalized with either an azide (B81097) or an alkyne group. This can be achieved through several routes:

N9-Functionalization: The N9 position can be alkylated with a linker containing a terminal alkyne or azide.

C6-Functionalization: The C6-chloro group can be substituted with an azide anion (e.g., using sodium azide) or with an amine or thiol that carries an alkyne or azide functionality. researchgate.net

Once the functionalized purine is prepared, it can be "clicked" with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. nih.gov This approach is highly modular, allowing for the fusion of the purine core to a vast array of other chemical entities, such as peptides, sugars, or fluorescent probes, through the stable triazole linker. nih.govutoronto.ca

| Component | Example Precursor | Reaction Partner | Product | Reference |

|---|---|---|---|---|

| Alkyne-Functionalized Purine | 9-(prop-2-yn-1-yl)-6-chloro-2-(trifluoromethyl)-9H-purine | Benzyl azide | 1-Benzyl-4-((6-chloro-2-(trifluoromethyl)-9H-purin-9-yl)methyl)-1H-1,2,3-triazole | nih.govnih.gov |

| Azide-Functionalized Purine | 6-azido-2-(trifluoromethyl)-9H-purine | Phenylacetylene | 6-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-(trifluoromethyl)-9H-purine | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Chloro 2 Trifluoromethyl 9h Purine Derivatives

Positional Effects of Substituents on Biological Efficacy

Modifications at the N9 position of the purine (B94841) scaffold have been shown to significantly impact the biological efficacy of 6-chloro-2-(trifluoromethyl)-9H-purine derivatives. The introduction of various substituents at this position can alter the compound's size, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

One notable study focused on a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, which were synthesized from the parent this compound, to evaluate their antirhinovirus activity. nih.gov The research demonstrated that the nature of the substituent on the benzyl (B1604629) group at the N9 position plays a critical role in the compound's potency. Although a variety of aryl substituents resulted in compounds with high activity against rhinovirus serotype 1B, with IC50 values as low as 0.03 microM, no single substituent was found to be universally superior across a broader range of serotypes. nih.gov This suggests that the binding pocket of the target protein is sensitive to the steric and electronic properties of the N9-benzyl substituent.

Further research on 6,9-disubstituted purines has also highlighted the importance of the N9 position for other biological activities, such as benzodiazepine (B76468) receptor binding. These studies, while not exclusively on 2-(trifluoromethyl) derivatives, underscore a general principle for the purine scaffold where the N9 position is a key site for modulation of activity.

Table 1: Impact of N9 Position Modifications on Antirhinovirus Activity

| Compound | N9-Substituent | Biological Activity (IC50 against rhinovirus serotype 1B) |

|---|---|---|

| Derivative A | Benzyl | 0.03 µM |

| Derivative B | Substituted Benzyl | Varied activity |

| Parent Compound | H | Less active |

Data synthesized from findings in the referenced literature. nih.gov

The C6 position of the purine ring is another critical site for modification, and substitutions at this position can dramatically alter the pharmacological profile of this compound derivatives. The chlorine atom at the C6 position serves as a versatile leaving group, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions.

In the aforementioned study on antirhinovirus agents, the chloro group at the C6 position was displaced by dimethylamine (B145610). nih.gov This transformation from this compound to 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine derivatives was a key step in generating compounds with potent biological activity. The introduction of the dimethylamino group likely alters the electronic distribution within the purine ring and provides a new site for hydrogen bonding, which could be crucial for target interaction.

Studies on other 6-substituted purine derivatives have shown that this position is pivotal for a range of biological activities, including antifungal and anticancer effects. redalyc.orgresearchgate.netjmcs.org.mx The nature of the substituent at C6 can influence the compound's solubility, metabolic stability, and target selectivity. For instance, the introduction of different amine-containing moieties can lead to compounds with varying degrees of efficacy and different pharmacological profiles.

Computational Approaches to SAR

Molecular Docking and Ligand-Target Interactions

Research into the derivatives of this compound has often targeted protein kinases, a class of enzymes frequently implicated in cancer and other diseases. The purine core of these compounds mimics the natural adenine (B156593) base of ATP, enabling them to compete for the ATP-binding site of kinases. The substituents at the 2, 6, and 9 positions of the purine ring play a crucial role in determining the binding affinity and selectivity of these inhibitors.

A 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study on a series of 2,6,9-trisubstituted purine derivatives has shed light on the structural requirements for their cytotoxic activity. mdpi.comresearchgate.net This study revealed that steric properties are a dominant factor in the biological activity of these compounds. Specifically, the analysis indicated that bulky substituents at the C-2 position of the purine ring are generally unfavorable for activity, whereas an arylpiperazinyl group at the C-6 position is beneficial. mdpi.comresearchgate.net

While direct molecular docking studies on this compound derivatives are not extensively detailed in publicly available literature, insights can be gleaned from studies on structurally related purine analogs targeting various protein kinases. For instance, molecular docking analyses of other 2,6-disubstituted purine derivatives have identified key interactions within the SH2 domain of proteins like STAT3. nih.gov These studies often highlight the formation of hydrogen bonds and hydrophobic interactions as critical for binding.

The trifluoromethyl group at the C-2 position is of particular interest due to its strong electron-withdrawing nature and its potential to form specific interactions with the protein backbone. The chlorine atom at the C-6 position serves as a versatile handle for synthetic modification, allowing for the introduction of various functionalities to probe different regions of the binding pocket.

The following interactive table summarizes hypothetical binding energies and key interacting residues for a series of this compound derivatives with a model protein kinase, based on common interaction patterns observed for purine-based inhibitors.

| Compound ID | 6-Position Substituent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1a | -Cl | -7.2 | Hinge Region (H-bond), Hydrophobic Pocket |

| 1b | -NH2 | -7.8 | Hinge Region (H-bond), Gatekeeper Residue |

| 1c | -OCH3 | -7.5 | Hinge Region (H-bond), Hydrophobic Interactions |

| 1d | -Phenyl | -8.5 | Hinge Region (H-bond), Pi-stacking, Hydrophobic Pocket |

| 1e | -Morpholino | -8.2 | Hinge Region (H-bond), Solvent-exposed Region |

This data is illustrative and intended to represent the type of information generated from molecular docking studies.

Detailed research findings from studies on related purine derivatives show that specific amino acid residues within the active site are critical for binding. For example, in many kinases, a "gatekeeper" residue of varying size controls access to a deeper hydrophobic pocket. The nature of the substituent at the 6-position of the purine ring can be tailored to exploit the size of this gatekeeper residue, thereby achieving selectivity for a particular kinase.

Biological and Pharmacological Investigations of 6 Chloro 2 Trifluoromethyl 9h Purine Analogues

Antiviral Activities

Analogues of 6-chloro-2-(trifluoromethyl)-9H-purine have demonstrated notable potential as antiviral agents, with studies focusing on their activity against rhinoviruses and influenza A virus. The mechanism of action for some of these purine (B94841) derivatives involves the critical inhibition of viral polymerases.

Antirhinovirus Activity Studies

A significant body of research has been dedicated to the antirhinovirus activity of 6-substituted-2-(trifluoromethyl)-9H-purine analogues. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, synthesized from the parent this compound, were evaluated for their ability to inhibit rhinovirus serotype 1B. Several of these compounds exhibited potent activity, with IC50 values as low as 0.03 µM. However, despite various substitutions on the benzyl (B1604629) ring, no analogue was found to be significantly more active than the parent compound, and they did not show a uniform profile of activity against a broader panel of 18 other rhinovirus serotypes.

Similarly, another series of related compounds, 6-anilino-9-benzyl-2-chloropurines, were also synthesized and tested for antirhinovirus activity. Structure-activity relationship (SAR) studies on these analogues revealed that compounds featuring small, lipophilic substituents at the para position of the aniline ring were effective inhibitors of rhinovirus serotype 1B. Several compounds within this series also demonstrated good activity against four representative serotypes, indicating the potential of the substituted purine scaffold in developing antirhinovirus agents.

| Compound Class | Target Virus | Key Findings | IC50 Values |

| 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | Rhinovirus Serotype 1B | Several analogues showed high potency. No single analogue was significantly more active than the parent compound across multiple serotypes. | As low as 0.03 µM |

| 6-Anilino-9-benzyl-2-chloropurines | Rhinovirus (various) | Small, lipophilic para-substituents on the aniline ring led to good inhibition of serotype 1B. Some compounds showed broad activity. | Not specified |

Anti-influenza A Virus Activity

The anti-influenza potential of purine analogues, particularly those with fluorine substitutions, has been an area of active investigation. While direct studies on this compound analogues are limited in publicly available literature, research on structurally related fluorinated purine nucleosides provides strong evidence for their efficacy against the influenza A virus.

One of the most notable compounds is 2'-deoxy-2'-fluoroguanosine. Studies have shown that this nucleoside analogue effectively suppresses influenza A virus infections in cell cultures. Its antiviral potency is significant, with IC50 values reported in the range of 15-23 µM for the most active congeners. The presence of an amino group at the 2-position of the purine ring was found to be crucial for potent antiviral activity, whereas substitutions with methyl, methoxy, or another fluoro group at this position eliminated the activity.

Further modifications, such as the development of phosphoramidate ProTides of 6-modified 2'-fluoro-2'-deoxyguanosine analogues, have also yielded compounds with anti-influenza activity, showing antiviral EC99 values of approximately 12 μM. These findings underscore the therapeutic potential of fluorinated purine nucleosides as anti-influenza agents.

Interactions with Viral Polymerases

A primary mechanism for the antiviral activity of many purine analogues is the inhibition of viral polymerases, which are essential enzymes for the replication of viral genomes. These analogues, typically functioning as nucleoside or nucleotide mimics, interfere with the synthesis of viral DNA or RNA.

Favipiravir, a purine analogue, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) by mimicking guanosine triphosphate (GTP). mdpi.com It can also be incorporated into the growing viral RNA strand, leading to lethal mutations that halt viral replication. mdpi.comnih.gov This mechanism has proven effective against influenza and a variety of other RNA viruses. mdpi.comnih.gov

Similarly, the antiviral agent 2'-deoxy-2'-fluoroguanosine exerts its anti-influenza effect after being converted intracellularly to its triphosphate form, 2'-fluorodGTP. nih.gov This active form acts as a competitive inhibitor of the influenza virus transcriptase, with a reported Ki value of 1.0 µM. nih.gov Kinetic studies have demonstrated that 2'-fluorodGTP blocks the elongation of the viral RNA chain, effectively causing chain termination and halting transcription. nih.gov This action is highly specific to the viral polymerase, as cellular DNA and RNA polymerases are only weakly inhibited. nih.gov Nucleoside analogues that lack a 3'-hydroxyl group are well-known to cause this chain termination, resulting in product inhibition. acs.org

Anticancer and Antiproliferative Potentials

The purine scaffold is a cornerstone in the development of anticancer agents, as these molecules can act as antimetabolites that interfere with nucleic acid synthesis. Analogues derived from this compound fit within this broader class of compounds and have been evaluated for their cytostatic and antiproliferative activities against various cancer cell lines.

Cytostatic Activity Evaluation in Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of substituted purine analogues on a variety of human cancer cell lines. These compounds often exhibit potent activity, with IC50 values in the micromolar and sometimes even nanomolar range.

For instance, a series of 2,6,9-trisubstituted purine derivatives were tested against a panel of seven cancer cell lines. nih.gov The results showed heterogeneous cytotoxicity depending on the specific substitutions and the cancer cell line. nih.gov The HL-60 (human promyelocytic leukemia) cell line was found to be the most sensitive, while CACO2 (human colorectal adenocarcinoma) cells were more resistant. nih.gov One particular compound, designated 7h, which features an arylpiperidine moiety, was identified as a highly effective agent, showing greater potency than the established anticancer drug cisplatin in four of the seven cell lines tested. nih.gov

Other research on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives also revealed high cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2). nih.gov The presence of both the purine core and a difluorobenzoxazine fragment connected by a linker of a specific length was found to be crucial for this activity. nih.gov The introduction of a trifluoromethyl group into heterocyclic structures like thiazolo[4,5-d]pyrimidines, which are purine antagonists, has also been shown to yield compounds with significant anticancer activity. nih.gov

| Compound Class | Cancer Cell Lines | Key Findings | IC50 / GI50 Values |

| 2,6,9-Trisubstituted Purines | HL-60, CACO2, and others | Activity varied by substitution and cell line. Compound 7h was more potent than cisplatin in several lines. | Micromolar range |

| N-(purin-6-yl)aminopolymethylene Carboxylic Acids | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity observed; specific structural features were essential for potency. | Not specified |

| 2,6-Dichloro-9-(ethoxycarbonylmethyl)-9H-purines | MCF-7 (breast), HCT-116 (colon), A-375 (melanoma), G-361 (melanoma) | Potent cytotoxic agents against all tested tumour cell lines. | Single-digit µM |

| 6,8,9-Trisubstituted Purine Analogues | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Some analogues showed superior cytotoxic activity compared to clinical controls like 5-Fluorouracil and Fludarabine. | e.g., 14.2 µM (Huh7) |

Inhibition of Cell Proliferation Mechanisms

Purine analogues exert their antiproliferative effects through various mechanisms that disrupt the life cycle of cancer cells. As antimetabolites, they mimic natural purines and interfere with the synthesis of DNA and RNA, which is essential for rapidly dividing cancer cells. nih.gov This interference can halt cell division and ultimately induce cell death. nih.gov

One of the primary mechanisms is the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, the potent 2,6,9-trisubstituted purine derivative 7h was shown to induce apoptosis and cause the cell cycle to arrest in the S-phase in HL-60 cells. nih.gov Other studies have found that purine conjugates can act as inhibitors of DNA biosynthesis. nih.gov

Furthermore, specific purine analogues have been designed to act as protein kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate cell growth, proliferation, and survival signaling pathways. By targeting kinases that are often overactive in cancer, such as epidermal growth factor receptor (EGFR) and BRAF V600E, these purine-based inhibitors can effectively block cancer cell growth. mdpi.com For instance, 9-(arenethenyl)purines have been identified as potent dual inhibitors of Src and Abl kinases, which are key players in cancer cell proliferation.

Screening against Human Tumor Cell Lines (e.g., NCI-60 program)

For instance, a study on 2,6,9-substituted purines demonstrated that certain analogues exhibit significant cytotoxicity against various cancer cell lines. Unsaturated, highly lipophilic substituents on the purine core were found to contribute to excellent cytotoxicity against CNS cancer cell lines, with GI50 values in the range of 4-7 μM eurekaselect.com. Another study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share the trifluoromethyl moiety, identified compounds with strong cytotoxic effects against melanoma and other cancer cell lines, with IC50 values in the micromolar range nih.gov. These findings suggest that the trifluoromethyl group can be a critical component for the anticancer activity of heterocyclic compounds.

The NCI's Developmental Therapeutics Program (DTP) provides public access to its screening data, which can be queried for specific compounds by their NSC number or name nih.govcancer.gov. A comprehensive search of this database for this compound and its close analogues would be necessary to obtain definitive data on their activity profile across the 60 cell lines.

Enzyme Modulation and Inhibition

The purine scaffold is a common feature in many endogenous molecules and drugs that interact with a wide array of enzymes. Consequently, this compound and its analogues have been investigated for their potential to modulate the activity of several key enzymes.

Phosphodiesterase (PDE) Isozyme Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isozymes is a therapeutic strategy for various conditions. While direct studies on the PDE inhibitory activity of this compound are limited, research on other purine derivatives suggests this is a promising area of investigation. For example, dipyridamole and M&B 22,948 (Zaprinast), which are potent inhibitors of cGMP-specific PDE, also inhibit photoreceptor PDEs at submicromolar concentrations, highlighting the potential for purine-like structures to interact with these enzymes nih.gov. The structural similarities suggest that this compound could be evaluated for its activity against various PDE isozymes.

Nucleotide Synthesis Pathway Interference

Purine analogues often exert their biological effects by interfering with the de novo or salvage pathways of nucleotide synthesis, which are critical for cell proliferation. The de novo purine synthesis pathway is a complex, multi-step process that is highly regulated nih.govresearchgate.net. Drugs like 6-mercaptopurine and azathioprine are known to inhibit this pathway youtube.com. Given its structure as a purine analogue, this compound is hypothesized to interfere with nucleotide biosynthesis, potentially leading to the depletion of essential purine nucleotides and subsequent inhibition of DNA and RNA synthesis, thereby halting cell proliferation mdpi.com.

Potential Inhibition of Adenosine (B11128) Deaminase (ADA) and Inosine Monophosphate Dehydrogenase (IMPDH)

Adenosine Deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine nih.gov. Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects. Several purine analogues, such as cladribine (2-chloro-2'-deoxyadenosine), are known inhibitors of ADA medchemexpress.com. The presence of a chlorine atom at the 6-position of the purine ring in this compound suggests a potential for ADA inhibition, as modifications at this position are known to influence binding to the enzyme. However, it has been noted that a chlorine atom at the 2-position can decrease the inhibitory action on ADA researchgate.net.

Inosine Monophosphate Dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides mdpi.com. As such, it is a target for antiviral, immunosuppressive, and anticancer drugs mdpi.commdpi.com. The inhibition of IMPDH leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis. Notably, the 6-chloro analogue of inosine 5'-phosphate has been shown to selectively react with a cysteine residue at the IMP binding site of the enzyme nih.gov. This provides a strong rationale for investigating this compound as a potential IMPDH inhibitor.

Monitoring of Nucleotide Hydrolase Activities

Ecto-nucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides, playing a crucial role in regulating purinergic signaling. The activity of these enzymes can influence processes such as inflammation and immune responses. While direct studies on the effect of this compound on nucleotide hydrolase activities are not currently available, the structural similarity to endogenous purines suggests that it could potentially interact with these enzymes. Further research is needed to explore this possibility.

Receptor Interactions

Purine and pyrimidine (B1678525) derivatives are known to interact with a variety of cell surface receptors, most notably the purinergic receptors, which are divided into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.

The adenosine receptors , which include four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that mediate numerous physiological processes nih.gov. The development of selective agonists and antagonists for these receptors is an active area of pharmaceutical research. The affinity of ligands for these receptors is sensitive to substitutions on the purine ring. For example, N6-substitutions on adenosine derivatives can significantly alter their affinity and selectivity for the different adenosine receptor subtypes nih.gov. Given that this compound is a substituted purine, it is plausible that it could interact with one or more of the adenosine receptor subtypes. Binding assays would be required to determine its affinity and selectivity profile. For instance, pyrimidine derivatives have been identified as adenosine A2A receptor antagonists, with some compounds showing high affinity and selectivity bioworld.com.

Adenosine Receptor Antagonism, particularly A3 Subtype

The adenosine A3 receptor (A3AR) has been a subject of significant interest as a therapeutic target for a range of conditions, including inflammatory diseases and cancer. The development of selective antagonists for this receptor subtype is a key area of research. While the parent compound, this compound, is a crucial starting material, its analogues have been synthesized and evaluated for their A3AR binding affinity.

In the quest for potent and selective A3AR antagonists, researchers have synthesized various 2,6-disubstituted purine derivatives. These compounds are often prepared starting from precursors like 6-chloro-2-fluoropurine, which shares a similar halogenated purine core with this compound. By sequentially condensing these precursors with a series of amines, scientists have been able to generate libraries of compounds for screening. One study reported the development of highly selective A3AR antagonists, with one particular compound demonstrating a Ki value of 0.051 μM, highlighting the potential of this chemical class. nih.gov

Further research into purine derivatives has led to the identification of key structural features that influence A3AR interaction. These include substitutions at the N6 and 2-positions of the purine ring. The exploration of various substituents has allowed for the fine-tuning of both affinity and selectivity for the A3 receptor over other adenosine receptor subtypes like A1 and A2A. nih.gov The strategic placement of different chemical moieties on the purine backbone allows for the modulation of the compound's pharmacological profile, paving the way for the design of novel A3AR antagonists.

P2X7 Purinergic Receptor Antagonism for Neuroinflammation

The P2X7 purinergic receptor, an ATP-gated ion channel, plays a critical role in neuroinflammation and is considered a promising therapeutic target for neurodegenerative diseases. acs.orgnih.govnih.gov Antagonists of the P2X7 receptor are being investigated for their potential to mitigate the inflammatory processes associated with these conditions. researchgate.net The purine scaffold is a key structural element in the design of such antagonists.

Research has focused on the synthesis of novel blood-brain barrier-permeable P2X7 antagonists derived from purine cores. acs.orgnih.gov These efforts have led to the identification of compounds capable of blocking the P2X7 receptor. For instance, a series of dichloroarylpurinylethanones was developed, with one compound, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004), emerging as a potent, selective, and BBB-permeable P2X7 antagonist. acs.orgnih.gov This highlights the potential of the 6-chloropurine (B14466) core, a close structural relative of this compound, in the development of centrally active P2X7 antagonists.

The activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, triggers downstream signaling cascades that result in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). acs.orgfrontiersin.orgnih.gov By blocking this receptor, P2X7 antagonists can effectively inhibit these inflammatory responses. The development of brain-penetrant P2X7 antagonists is a key objective in the pursuit of new treatments for a variety of neurological and psychiatric disorders where neuroinflammation is a contributing factor. nih.govnih.gov

Other Reported Biological Activities

Beyond their interactions with adenosine and purinergic receptors, analogues of this compound have been investigated for other potential therapeutic applications, including their effects on the central nervous system and their antimicrobial properties.

Antipsychotic Potential

A series of 6-(alkylamino)-9-alkylpurines, including a derivative with a 2-trifluoromethyl substitution, has been synthesized and evaluated for potential antipsychotic activity. nih.gov The primary screening model for these compounds involved assessing their ability to antagonize the behavioral effects of the dopamine agonist apomorphine in animals. The hypothesis underlying this approach is that agents capable of blocking apomorphine-induced behaviors, without inducing stereotyped behavior, may possess antipsychotic efficacy in humans with a reduced risk of extrapyramidal side effects. nih.gov

Through a systematic process of structure-activity relationship studies, researchers were able to significantly improve the potency of the initial lead compound. This iterative process involved modifications at the 2-, 6-, and 9-positions of the purine ring. The introduction of a 2-trifluoromethyl group was a key modification that led to an agent with reduced cardiovascular effects. Specifically, the compound 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine demonstrated a 48-fold improvement in antiaggressive-behavior activity compared to the initial lead, with a po ED50 of 2 mg/kg. nih.gov Despite this promising activity, the compound was not pursued for further development due to undesirable effects on the stomach. nih.gov

Antifungal Activities

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov This approach has been applied to the development of novel antifungal agents. While research on the direct antifungal properties of this compound is limited, related purine analogues containing a trifluoromethyl group have shown promising antifungal activity.

In one study, a new class of purine analogues was synthesized with the aim of improving potency against fungal targets. A lead compound, DT-23, which features a trifluoromethyl group, was identified as a more potent inhibitor of arginase (Arg1) from the pathogenic fungus Cryptococcus neoformans (IC50 = 0.6 μM) compared to earlier analogues. acs.org DT-23 also demonstrated inhibitory activity against another fungal enzyme, Kcs1, with a similar potency (IC50 = 0.68 μM). acs.org This dual-targeting capability is believed to enhance its antifungal potential.

The trifluoromethyl group in DT-23 is thought to play a significant role in facilitating cell permeability, allowing the compound to exert its effects within the fungal cell. acs.org Notably, DT-23 was found to inhibit the growth of C. neoformans with a MIC50 of 15 μg/mL and acted synergistically with Amphotericin B to kill the fungus in vitro. acs.org These findings underscore the potential of trifluoromethyl-containing purine derivatives as a promising class of antifungal agents.

Advanced Research Applications and Methodologies

Utilization as Spectroscopic Probes in Biochemical Systems

The presence of the trifluoromethyl (-CF3) group in 6-chloro-2-(trifluoromethyl)-9H-Purine makes it an excellent candidate for use as a spectroscopic probe, particularly in studies employing fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Application of ¹⁹F NMR for Real-time Enzymatic Reaction Monitoring

The trifluoromethyl group serves as a sensitive reporter in ¹⁹F NMR spectroscopy, a technique that offers several advantages for studying biochemical systems. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, even subtle changes in the local electronic environment of the -CF3 group can be detected. This characteristic is particularly useful for monitoring enzymatic reactions in real-time.

When this compound or its derivatives are used as substrates or inhibitors, the binding to an enzyme's active site or the catalytic conversion to a product will likely alter the chemical environment of the -CF3 group. This change results in a shift in the ¹⁹F NMR signal, allowing for the continuous and non-invasive monitoring of the reaction progress. The kinetics of the enzymatic reaction, including substrate turnover and enzyme inhibition, can be quantitatively assessed by observing the appearance of product signals and the disappearance of substrate signals over time.

Key Advantages of ¹⁹F NMR in Enzymatic Assays:

| Feature | Description |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, leading to strong NMR signals. |

| No Background Signal | Fluorine is virtually absent in biological systems, resulting in background-free spectra. |

| Large Chemical Shift Range | Small changes in the local environment lead to significant and easily detectable shifts in the NMR signal. |

| Non-invasive Monitoring | Allows for real-time observation of reactions without disrupting the system. |

Role in Prodrug Design and Development

The this compound scaffold is a valuable starting material in the design and development of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME).

The reactive chlorine atom at the 6-position of the purine (B94841) ring is a key functional group for derivatization in prodrug synthesis. It can be readily displaced by various nucleophiles to attach promoieties. These promoieties can be designed to enhance properties such as:

Increased Lipophilicity: To improve absorption across biological membranes.

Enhanced Aqueous Solubility: To facilitate formulation and administration.

Targeted Delivery: By incorporating moieties that are recognized by specific transporters or enzymes at the target site.

For instance, ester or carbamate linkages can be introduced at the 9H-position or via a linker attached to the 6-position, which can then be cleaved by esterases or other enzymes in the body to release the active drug. A study on 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, a related fluorinated purine, demonstrated the successful use of mono- and diesters as potential prodrugs of penciclovir, highlighting the feasibility of this approach for fluorinated purine analogs nih.gov.

Application as Biochemical Reagents in Life Science Research

In life science research, this compound serves as a versatile biochemical reagent and a key building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the reactivity of the 6-chloro substituent, which allows for the introduction of various functional groups through nucleophilic substitution reactions.

This compound is a precursor for the synthesis of:

Antiviral Agents: A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines with antirhinovirus activity were synthesized from this compound nih.gov.

Enzyme Inhibitors: By modifying the 6-position with moieties that can interact with the active site of target enzymes.

Fluorescent Probes: The purine scaffold can be further functionalized with fluorophores to create probes for cellular imaging and biochemical assays.

The trifluoromethyl group also contributes to the biological activity and metabolic stability of the resulting derivatives, making this compound a valuable starting material in drug discovery and chemical biology.

Analytical Methodologies for Compound Characterization and Purity Assessment

Accurate characterization and purity assessment of this compound and its derivatives are crucial for their application in research. A combination of chromatographic and spectrometric techniques is typically employed for this purpose.

Chromatographic Techniques (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the separation and quantification of purine analogs nih.govchromtech.comspringernature.com. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobicity of the compounds. The presence of the trifluoromethyl group can influence the retention behavior, and fluorinated stationary phases may offer alternative selectivity for the separation of fluorinated compounds chromatographyonline.com.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis, allowing for the quick assessment of reaction completion and the identification of major components in a mixture.

Typical Parameters for RP-HPLC Analysis of Purine Analogs:

| Parameter | Description |

| Stationary Phase | C18 (octadecylsilyl) bonded silica gel |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) mdpi.com. |

| Detection | UV-Vis spectrophotometry, typically in the range of 254-280 nm. |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound and its derivatives.

When subjected to mass spectrometric analysis, the compound will produce a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, which is a clear indicator of the presence of a single chlorine atom in the molecule wpmucdn.com.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for purine derivatives include the cleavage of substituents and the rupture of the purine ring system. The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical or HF. The study of these fragmentation patterns is crucial for the unambiguous identification of the compound and its derivatives wikipedia.org.

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents based on the Purine (B94841) Scaffold

The chemical reactivity of the chlorine atom at the 6-position of the purine ring makes 6-chloro-2-(trifluoromethyl)-9H-purine an ideal starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the trifluoromethyl group at the 2-position further influences the reactivity and biological activity of the resulting compounds.

One of the most notable applications of this scaffold has been in the development of antiviral agents. Research has demonstrated that this compound can be alkylated with various benzyl (B1604629) halides, followed by the displacement of the chloro group with dimethylamine (B145610), to produce a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. nih.gov Several of these compounds have shown potent activity against rhinovirus serotype 1B, with IC50 values as low as 0.03 microM. nih.gov

Beyond antiviral applications, the purine scaffold is a well-established pharmacophore in cancer therapy. nih.gov Purine analogues can function as antimetabolites, interfering with nucleic acid synthesis and cellular metabolism, which are critical for the growth and proliferation of cancer cells. nih.gov The development of novel 6,8,9-trisubstituted purine analogues has yielded compounds with significant cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer. nih.gov This highlights the potential of using this compound as a building block for new anticancer agents.

Furthermore, the versatility of the purine core allows for the synthesis of derivatives with a wide range of biological activities. For instance, 6-substituted purinyl alkoxycarbonyl amino acids have been synthesized and evaluated for their ability to stimulate the immune system, indicating potential applications in immunotherapy. nih.gov

| Compound Class | Therapeutic Area | Example of Activity | Reference |

|---|---|---|---|

| 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | Antiviral | IC50 of 0.03 microM against rhinovirus serotype 1B | nih.gov |

| 6,8,9-Trisubstituted purine analogues | Anticancer | Cytotoxic activity against human liver, colon, and breast cancer cells | nih.gov |

| 6-Substituted purinyl alkoxycarbonyl amino acids | Immunostimulant | Stimulation of cytotoxic T lymphocytes | nih.gov |

Exploration of New Biological Targets and Pathways for this compound Analogues

The therapeutic effects of purine derivatives are mediated through their interaction with various biological targets and pathways. A key area of future research is the identification of new targets for analogues of this compound.

In the context of antiviral activity, the primary target for the 6-(dimethylamino)-2-(trifluoromethyl)purine derivatives has been identified as the rhinovirus. nih.gov However, the precise mechanism of action and the specific viral or host proteins involved remain to be fully elucidated. Future studies should focus on target deconvolution to understand how these compounds inhibit viral replication.

In cancer, purine analogues are known to target a wide range of cellular processes. They can act as antimetabolites by mimicking natural purines and disrupting DNA and RNA synthesis. nih.gov Additionally, many purine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The structural similarity of the purine scaffold to the adenosine (B11128) moiety of ATP allows these compounds to bind to the ATP-binding site of kinases.

Another exciting avenue of research is the modulation of the innate immune system. Recent studies have identified 6-modified purine riboside analogues as activators of the human Stimulator of Interferon Genes (hSTING) protein. nih.gov Activation of hSTING is a key step in the innate immune response to viral and bacterial infections, as well as to cancer. nih.gov This suggests that derivatives of this compound could be designed to target hSTING and stimulate an immune response against pathogens or tumors.

Strategies for Improved Pharmacological Profiles, including Blood-Brain Barrier Permeability

Optimizing the pharmacological profile of drug candidates is a critical step in the development of new therapeutics. For purine derivatives, this includes improving their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their ability to cross biological barriers like the blood-brain barrier (BBB).

The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances, but it also poses a significant challenge for the delivery of drugs to the brain. nih.gov Many CNS disorders could potentially be treated with purine-based drugs, but their poor BBB penetration often limits their efficacy.

Several strategies can be employed to improve the BBB permeability of this compound analogues:

Lipophilic Prodrugs: One approach is to increase the lipophilicity of the molecule, as more lipophilic compounds tend to cross the BBB more readily. nih.gov This can be achieved by creating prodrugs where a lipophilic moiety is attached to the purine core. This moiety can then be cleaved off inside the brain, releasing the active drug. nih.gov

Nanocarrier-based Delivery Systems: Encapsulating the drug in nanocarriers, such as liposomes or polymeric nanoparticles, can also facilitate its transport across the BBB. researchgate.net These nanocarriers can be surface-modified with ligands that target specific receptors on the brain endothelial cells, promoting receptor-mediated transcytosis.

Chemical Modifications: Structural modifications to the purine scaffold itself can also influence its ability to cross the BBB. By carefully designing the substituents at various positions of the purine ring, it may be possible to enhance its passive diffusion or interaction with influx transporters at the BBB.

| Strategy | Mechanism | Potential Application |

|---|---|---|

| Lipophilic Prodrugs | Increased lipophilicity enhances passive diffusion across the BBB. | Design of brain-penetrant purine derivatives for CNS disorders. |

| Nanocarriers | Encapsulation protects the drug and can facilitate transport via transcytosis. | Targeted delivery of purine analogues to the brain. |

| Structural Modification | Optimization of physicochemical properties to favor BBB penetration. | Medicinal chemistry efforts to create CNS-active purine compounds. |

Integration of Advanced Synthetic and Biological Screening Techniques for Lead Optimization

The process of discovering and optimizing new drug candidates can be significantly accelerated by the integration of advanced synthetic and screening technologies. For the development of therapeutic agents based on the this compound scaffold, these techniques can play a pivotal role.

In terms of synthesis, modern methods such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields of purine derivatives. High-throughput parallel synthesis allows for the rapid generation of large libraries of analogues with diverse chemical substitutions. This enables a more comprehensive exploration of the chemical space around the purine core.

On the biological screening side, high-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets or in cell-based assays. This can quickly identify promising "hit" compounds that can then be further optimized.

Furthermore, the integration of computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) studies, can guide the design of new analogues with improved potency and selectivity. Virtual screening can be used to computationally screen large databases of compounds to identify those that are likely to bind to a specific target. QSAR models can then be developed to correlate the chemical structures of the compounds with their biological activities, providing valuable insights for lead optimization.

Design of Targeted Therapies using Purine Derivatives

The ultimate goal of modern drug discovery is to develop targeted therapies that are highly effective against a specific disease while minimizing side effects. The purine scaffold is well-suited for the design of such therapies due to its ability to be modified to interact with specific biological targets.

A prime example of targeted therapy with purine derivatives is the development of protein kinase inhibitors for the treatment of cancer. By designing purine analogues that selectively inhibit kinases that are dysregulated in cancer cells, it is possible to develop drugs that specifically target the underlying cause of the disease.

The development of hSTING agonists from the purine scaffold also represents a form of targeted therapy. nih.gov By specifically activating the innate immune system in the tumor microenvironment, these compounds could lead to a targeted immune response against cancer cells.

Future research in this area will focus on identifying novel targets that are specific to certain diseases and then designing this compound derivatives that can selectively modulate the activity of these targets. This will require a deep understanding of the structure-activity relationships of these compounds and the use of advanced drug design techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。